molecular formula C25H26N2O5 B2528056 1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-63-0

1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2528056
CAS No.: 634573-63-0
M. Wt: 434.492
InChI Key: ODRHURLSGWFQSJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-2-31-18-9-7-17(8-10-18)22-21-23(28)19-5-3-4-6-20(19)32-24(21)25(29)27(22)12-11-26-13-15-30-16-14-26/h3-10,22H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRHURLSGWFQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through multi-component reactions involving arylglyoxals, malononitriles, and 4-amino coumarins. The synthesis typically yields good to excellent results under optimized conditions. The general reaction pathway includes the formation of intermediates that are subsequently cyclized to produce the desired chromeno-pyrrole derivatives.

Antidiabetic Activity

Recent studies have evaluated the compound's potential as an α-glucosidase inhibitor , which is crucial in managing diabetes. The inhibitory activity was assessed using various derivatives, with the following results:

CompoundIC50 (µM)
Acarbose750.90 ± 0.14
1151.94 ± 0.20
2113.85 ± 0.01
3733.83 ± 0.10
4223.06 ± 0.13
5187.30 ± 0.17

The compound demonstrated significant inhibitory potency, particularly with modifications on the phenyl ring that enhanced activity compared to standard controls .

Anticancer Activity

The compound's anticancer properties have also been investigated, particularly against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. In vitro assays indicated that certain derivatives exhibited higher antiproliferative effects than doxorubicin, a commonly used chemotherapy drug:

  • HepG-2 : Compounds showed varied efficacy with some achieving significant inhibition.
  • MCF-7 : Derivatives were notably effective, suggesting a promising avenue for further development in cancer therapeutics .

The mechanism of action for the biological activities of this compound may involve:

  • Inhibition of key enzymes such as α-glucosidase in carbohydrate metabolism.
  • Induction of apoptosis in cancer cells through pathways that may include mitochondrial dysfunction and activation of caspases.

Case Studies

  • Diabetes Management : A study focusing on the α-glucosidase inhibitory activity highlighted the potential for developing new antidiabetic agents based on structural modifications of this compound.
  • Cancer Treatment : Research involving various derivatives showed promising results in inhibiting cell proliferation in cancer lines, suggesting that modifications can lead to enhanced therapeutic efficacy.

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase domains (e.g., PDB: 1ATP) and identify key residues (e.g., Lys68, Asp149) .
  • MD Simulations : Simulate ligand-protein stability in GROMACS (20 ns trajectories) to assess conformational changes .
  • ADMET Prediction : SwissADME predicts logP (~3.2) and BBB permeability, guiding lead optimization .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

Substituent Variation : Replace ethoxy with halogen (Cl/F) or methoxy groups to modulate electron density and solubility .

Side-Chain Modifications : Substitute morpholinoethyl with piperazinyl or thiomorpholine groups to alter steric bulk and hydrogen bonding .

Bioisosteric Replacement : Exchange chromene with quinoline to enhance π-π stacking while retaining core pharmacophores .
Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2) and compare IC50_{50} trends .

What are the primary challenges in structural elucidation?

Q. Basic

  • Signal Overlap : Aromatic protons in the chromeno-pyrrole core (δ 6.8–8.2 ppm) require high-field NMR (≥500 MHz) and DEPT-135 for resolution .
  • Stereochemistry : Determine diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column) or NOESY for spatial proximity .

How to validate synthetic intermediates in real time?

Q. Advanced

  • In-Situ Monitoring : Use ReactIR to track imine formation (C=N stretch at ~1650 cm1^{-1}) .
  • Microscale Analytics : LC-MS (QDa detector) confirms intermediates without halting synthesis .
  • Crystallography : Obtain single-crystal X-ray data for key intermediates to resolve ambiguous NOE correlations .

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